tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate
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Overview
Description
tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate is a chemical compound known for its unique spirocyclic structure. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antibacterial properties. Its structure includes a spirocyclic ring system, which contributes to its stability and reactivity in chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The process can be summarized as follows:
Starting Materials: The primary starting material is (7S)-5-azaspiro[2.4]heptane-7-amine.
Reaction with tert-Butyl Chloroformate: The amine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and purity. The industrial method involves:
High Purity Starting Materials: Ensuring the starting materials are of high purity to avoid impurities in the final product.
Controlled Reaction Conditions: Using automated systems to maintain precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidizing and Reducing Agents: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antibacterial and antiviral properties.
Medicine: It serves as a precursor in the synthesis of drugs used to treat various infections and diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate involves its interaction with specific molecular targets in biological systems. The spirocyclic structure allows it to bind effectively to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in pathogens, making it an effective antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]carbamate: A closely related compound with similar structural features and reactivity.
tert-Butyl N-[(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-yl]carbamate: Another similar compound with a benzyl group, which affects its reactivity and biological activity.
Uniqueness
tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate is unique due to its specific spirocyclic structure, which imparts stability and reactivity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.
Properties
IUPAC Name |
tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14(4)9-7-13-8-12(9)5-6-12/h9,13H,5-8H2,1-4H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPGLKQZFNBZQW-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CNCC12CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CNCC12CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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